molecular formula C11H14F3NO B13041919 3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine

3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B13041919
M. Wt: 233.23 g/mol
InChI Key: WWMZSACVHIVOMF-UHFFFAOYSA-N
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Description

3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and various substituted amine derivatives .

Scientific Research Applications

3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant that also contains a trifluoromethyl group attached to a phenyl ring.

Uniqueness

3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine is unique due to its specific combination of a methoxy group and a trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

3-methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C11H14F3NO/c1-16-7-6-10(15)8-4-2-3-5-9(8)11(12,13)14/h2-5,10H,6-7,15H2,1H3

InChI Key

WWMZSACVHIVOMF-UHFFFAOYSA-N

Canonical SMILES

COCCC(C1=CC=CC=C1C(F)(F)F)N

Origin of Product

United States

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